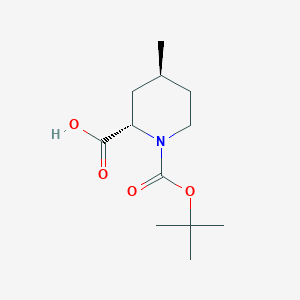(2S,4S)-N-Boc-4-methyl-pipecolinic acid
CAS No.: 2165792-61-8
Cat. No.: VC8397969
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2165792-61-8 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | (2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |
| Standard InChI Key | LTNNUMKAWAGPIS-IUCAKERBSA-N |
| Isomeric SMILES | C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C |
| SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid . Its stereodescriptor (2S,4S) denotes the absolute configuration at the second and fourth carbon atoms of the piperidine ring, which is critical for its biological activity and synthetic applications. The Boc group (tert-butoxycarbonyl) at the nitrogen atom enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling .
Molecular and Computational Properties
The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.30 g/mol . Key computed physicochemical parameters include a topological polar surface area (TPSA) of 66.84 Ų, a LogP (octanol-water partition coefficient) of 2.11, and three hydrogen bond acceptors . The SMILES notation O=C(O)[C@@H]1CC@@HCCN1C(OC(C)(C)C)=O explicitly defines its stereochemistry and functional groups .
Table 1: Physicochemical Properties of (2S,4S)-N-Boc-4-Methyl-Pipecolinic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| CAS Number | 2165792-61-8 | |
| TPSA | 66.84 Ų | |
| LogP | 2.11 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Stereochemical Control
Asymmetric α-Alkylation Strategies
The synthesis of pipecolinic acid derivatives often begins with asymmetric α-alkylation of glycine equivalents. For example, a related (2S,4R)-4-methylpipecolic acid was synthesized via chiral iodide-mediated alkylation, yielding a linear precursor that underwent oxidative cleavage (OsO₄/NaIO₄) and cyclization to form the piperidine ring . Although this method produced the (2S,4R) diastereomer, analogous strategies employing chirally modified reagents or catalysts could theoretically access the (2S,4S) configuration .
Cyclization and Protecting Group Compatibility
Applications in Peptide and Drug Design
Conformational Restriction in Peptides
The piperidine ring imposes rigid torsional angles on peptide backbones, enhancing receptor binding specificity. For instance, (2S,4S)-configured amino acids are incorporated into opioid receptor ligands and protease inhibitors to improve metabolic stability and bioavailability . The Boc group facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation .
Role in Small-Molecule Therapeutics
This compound’s methyl group at C4 introduces steric bulk that can modulate interactions with hydrophobic binding pockets. Derivatives of 4-methylpipecolic acid have been investigated as building blocks for kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Skin irritation | Wear protective gloves |
| H319 | Eye irritation | Use eye protection |
| H335 | Respiratory irritation | Use in well-ventilated areas |
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the stereochemistry and purity. Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and the carboxylic acid proton (δ ~12 ppm) .
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) is used to verify purity ≥98% .
-
Mass Spectrometry (MS): ESI-MS typically shows a [M+H]⁺ ion at m/z 244.3 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume